Fmoc-5-hydroxy-L-tryptophan

Descripción

Contextualization within Non-Canonical Amino Acid Chemistry

Fmoc-5-hydroxy-L-tryptophan is classified as a non-canonical amino acid (ncAA), a group of amino acids that are not among the 20 standard proteinogenic amino acids. peptide.com The exploration of ncAAs has significantly expanded the toolbox of medicinal chemists, allowing for the creation of designer peptides with enhanced properties. peptide.com The incorporation of ncAAs like 5-hydroxy-L-tryptophan into peptides is a key strategy for developing peptidomimetics, which can overcome the limitations of natural peptides, such as poor stability and limited bioavailability. peptide.com

The unique side chain of 5-hydroxy-L-tryptophan, with its hydroxyl group on the indole (B1671886) ring, imparts distinct chemical characteristics to the peptides into which it is incorporated. This modification can influence the peptide's conformation, solubility, and interactions with biological targets. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is a standard and essential strategy in modern peptide synthesis, allowing for the controlled and sequential addition of amino acids like 5-hydroxy-L-tryptophan into a growing peptide chain. researchgate.net

Role in Peptide Synthesis Methodologies

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. nih.govwikipedia.org The Fmoc protecting group is fundamental to this process, as it shields the amino group of the amino acid from unwanted reactions during peptide bond formation. researchgate.net A key advantage of the Fmoc strategy is its use of a base-labile protecting group, which can be removed under mild basic conditions, typically with piperidine (B6355638). capes.gov.br This is in contrast to the harsher acidic conditions required for the alternative Boc (tert-butyloxycarbonyl) strategy. capes.gov.br

The mild deprotection conditions of the Fmoc method are particularly advantageous when working with sensitive or modified amino acids, such as 5-hydroxy-L-tryptophan. nih.gov This approach minimizes the risk of side reactions and degradation of the peptide, which is crucial for the synthesis of long and complex peptides. capes.gov.br Research has demonstrated the successful incorporation of this compound into various peptide sequences at high yields, confirming its compatibility and utility within standard SPPS protocols. nih.gov The resulting peptides containing 5-hydroxytryptophan (B29612) can be purified and their structures confirmed using techniques like tandem mass spectrometry. nih.gov

Overview of Advanced Research Applications

The unique properties of 5-hydroxy-L-tryptophan, made accessible for peptide synthesis through its Fmoc-protected form, have led to its use in several advanced research applications. One of the most significant of these is the development of fluorescent probes. nih.gov The intrinsic fluorescence of the 5-hydroxyindole (B134679) moiety allows peptides containing this amino acid to be used as reporters for studying peptide and protein conformational changes and interactions. iris-biotech.de

A notable example is the synthesis of an insulin (B600854) analog where a tyrosine residue was replaced by 5-hydroxytryptophan. nih.gov This substitution resulted in a spectrally enhanced insulin that could be observed by both absorption and fluorescence, even in the presence of the tryptophan-containing insulin receptor, making it a valuable tool for hormone-receptor interaction studies. nih.gov Furthermore, the development of fluorinated derivatives of 5-hydroxytryptophan, which can be incorporated into peptides using the Fmoc-protected form, has expanded its utility as a biophysical probe for investigating biological electron transfer. rsc.org These applications underscore the importance of this compound in creating sophisticated tools for detailed biochemical and biophysical research.

Data Tables

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 178119-94-3 | peptide.comscbt.com |

| Molecular Formula | C26H22N2O5 | peptide.comscbt.com |

| Molecular Weight | 442.46 g/mol | sigmaaldrich.com |

Referenced Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 5-hydroxy-L-tryptophan | 5-HTP |

| Fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| Piperidine | |

| Insulin | |

| Tyrosine |

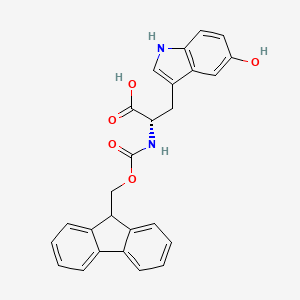

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189173 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178119-94-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178119-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-5-hydroxy-L-tryptophan and its Derivatives

This compound is a specialized amino acid derivative utilized as a fundamental building block in solid-phase peptide synthesis (SPPS) to construct peptides with unique properties. nbinno.com The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus allows for a controlled, stepwise elongation of the peptide chain, which is a hallmark of modern SPPS. nbinno.comiris-biotech.de This methodology is preferred for synthesizing modified peptides, such as those containing phosphorylated or glycosylated residues, because it avoids the harsh acidic conditions, like hydrogen fluoride (HF) cleavage, associated with older Boc-based strategies. nih.gov

The success of SPPS relies on a carefully selected set of protecting groups that mask reactive functional groups, preventing unwanted side reactions during peptide chain assembly. iris-biotech.de The Fmoc group is the cornerstone of the most common strategy for the temporary protection of the α-amino group. iris-biotech.de

The primary method for attaching the Fmoc protecting group to the α-amino group of 5-hydroxy-L-tryptophan (5-HTP) involves the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide, commonly known as Fmoc-succinimide or Fmoc-OSu. Research has demonstrated the successful protection of commercially available 5-HTP with Fmoc-succinimide to yield the this compound building block. nih.gov This reaction is a standard procedure for preparing Fmoc-amino acids for SPPS. nih.gov While effective, the use of Fmoc-OSu can sometimes lead to the formation of impurities, such as Fmoc-β-alanine, which may require additional purification steps to ensure the high purity of the final building block. nih.gov To address this, alternative reagents, such as those based on improved oxime chemistry, have been developed to facilitate a cleaner introduction of the Fmoc group. nih.gov

The concept of "orthogonality" is central to modern SPPS and refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. iris-biotech.denih.gov This allows for the selective deprotection of specific functional groups at various stages of the synthesis. iris-biotech.de

The most widely used orthogonal strategy in SPPS is the Fmoc/tBu (tert-butyl) combination. iris-biotech.deiris-biotech.de

Temporary α-Amino Protection: The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.deiris-biotech.denih.gov This deprotection step is performed at the beginning of each coupling cycle to expose the N-terminal amine for the addition of the next amino acid. bachem.com

Permanent Side-Chain Protection: The side chains of trifunctional amino acids (e.g., the hydroxyl group of serine or the carboxyl group of aspartic acid) are protected by acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.deiris-biotech.de These groups are stable to the basic conditions used for Fmoc removal and remain on the peptide throughout the chain assembly. They are only removed during the final step when the completed peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

This orthogonal scheme ensures that side-chain protecting groups are not prematurely removed during the iterative cycles of Fmoc deprotection, thereby preventing unwanted side reactions and ensuring the integrity of the final peptide sequence. iris-biotech.de

| Protecting Group | Abbreviation | Lability Condition | Application in SPPS |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Temporary α-amino group protection |

| tert-Butyl | tBu | Strong Acid (e.g., 95% TFA) | Permanent side-chain protection for -OH, -COOH groups |

| Trityl | Trt | Mild Acid (e.g., 1-2% TFA in DCM) | Permanent side-chain protection for -SH, -CONH₂, -Imidazolyl groups |

| t-Butyloxycarbonyl | Boc | Strong Acid (e.g., 95% TFA) | Permanent side-chain protection (e.g., Trp indole (B1671886), Lys amine) |

This table illustrates the principle of orthogonal protection with common protecting groups used in Fmoc-SPPS. Data sourced from Iris Biotech GmbH and Sigma-Aldrich. iris-biotech.desigmaaldrich.com

The indole side chain of tryptophan is particularly susceptible to degradation under the acidic conditions used for final peptide cleavage from the resin. researchgate.net During TFA treatment, highly reactive cationic species are generated from the cleavage of side-chain protecting groups (like tBu) and the resin linker. These carbocations can attack the electron-rich indole nucleus, leading to unwanted alkylation of the tryptophan side chain. researchgate.net

Furthermore, the indole ring is prone to oxidation. nih.gov Syntheses of tryptophan-containing peptides on a Wang solid support have shown significant amounts of a side-product where the indole nucleus was unexpectedly alkylated by the resin linker itself during TFA cleavage. researchgate.netnih.gov These acid-catalyzed side reactions can significantly reduce the yield and purity of the target peptide. researchgate.net

To mitigate these issues, the indole nitrogen is often protected. A common strategy is the use of the acid-labile tert-butyloxycarbonyl (Boc) group, creating the Fmoc-Trp(Boc)-OH derivative. researchgate.net The Boc group shields the indole ring from electrophilic attack during cleavage and has been shown to completely prevent the alkylation side-reaction. researchgate.net Other protecting groups, such as the N-in-2,4-dimethylpent-3-yloxycarbonyl (Doc) group, have also been developed to be stable to nucleophiles and TFA while suppressing alkylation. rsc.org For 5-hydroxy-L-tryptophan, protection of the indole nitrogen is similarly critical to prevent these degradation pathways during the final cleavage step.

The formation of the amide (peptide) bond between the carboxyl group of the incoming Fmoc-amino acid and the free amino group of the resin-bound peptide chain is the central event in SPPS. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. luxembourg-bio.com

The choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency and minimizing side reactions, such as racemization. nih.gov Common classes of reagents include carbodiimides, aminium/uronium salts, and phosphonium salts. luxembourg-bio.com

| Reagent Class | Example(s) | Name | Notes |

| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Often used with an additive like Oxyma or HOBt to suppress racemization. nih.gov |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A common and efficient coupling reagent. luxembourg-bio.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Shown to reduce racemization of histidine compared to HBTU. nih.gov | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for coupling hindered amino acids. rsc.org |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Used for difficult couplings, sometimes in combination with extended reaction times. uzh.ch |

This table summarizes common coupling reagents used in Fmoc-SPPS.

Several strategies are employed to optimize coupling efficiency:

Reagent Selection: For sterically hindered amino acids or difficult sequences, more potent activating reagents like PyBOP or PyAOP may be required. rsc.orguzh.ch The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) with carbodiimides like DIC can enhance reaction rates and suppress racemization. nih.govrsc.org

Reaction Conditions: Increasing the temperature, either through conventional heating or microwave irradiation, can accelerate coupling reactions and help disrupt peptide aggregation. nih.gov For example, a DIC/Oxyma protocol at 86°C was used to accelerate the synthesis of β-amyloid (1–42). nih.gov

Monitoring: The completion of coupling and deprotection reactions can be monitored to ensure efficiency. The Kaiser test can detect free primary amines on the resin, indicating an incomplete coupling reaction. iris-biotech.de The release of the Fmoc group during deprotection can be quantified by UV spectroscopy, which also allows for an estimation of the resin loading capacity. iris-biotech.de

Amino Acid-Specific Protocols: Research in automated flow-based synthesis suggests that coupling efficiency is residue-specific. Optimized protocols may involve extended coupling times for certain amino acids or the use of specific activators like PyAOP for residues such as Cys, His, and Arg to minimize side reactions and ensure complete incorporation. uzh.ch

By carefully selecting reagents and optimizing reaction conditions, this compound can be efficiently incorporated into peptide sequences, enabling the synthesis of complex and modified peptides. nih.gov

Coupling Reactions and Reagents in this compound Incorporation

Side Reactions and Impurity Formation during SPPS (e.g., Aspartimide)

During Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, several side reactions can lead to the formation of impurities, compromising the yield and purity of the target peptide. While this compound itself is primarily susceptible to oxidation, its use within a peptide sequence necessitates an awareness of other common SPPS side reactions. One of the most notorious is aspartimide formation. nih.govnih.gov

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid (Asp) residues. iris-biotech.de The peptide backbone nitrogen attacks the side-chain ester of the Asp residue, forming a five-membered succinimide ring, known as an aspartimide. nih.goviris-biotech.de This side reaction is particularly prevalent when the Asp residue is followed by amino acids with small side chains, such as glycine (Gly), asparagine (Asn), or alanine (Ala). nih.gov

The formation of the aspartimide intermediate can lead to several undesirable by-products:

α- and β-peptides: The aspartimide ring can be hydrolyzed under basic or acidic conditions to reopen, yielding a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group. iris-biotech.de These isomers often co-elute during chromatographic purification, making them difficult to separate.

Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-Asp residues in the peptide sequence. nih.goviris-biotech.de

Piperidide Adducts: In Fmoc-SPPS, the piperidine used for Fmoc deprotection can attack the aspartimide ring, leading to the formation of piperidide-conjugated by-products. peptide.com

Strategies to mitigate aspartimide formation include using bulkier side-chain protecting groups for aspartic acid, such as 3-methylpent-3-yl ester (OMpe), or adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the deprotection solution. nih.govpeptide.com

Another significant side reaction, especially at the dipeptide stage, is diketopiperazine formation. This occurs when the N-terminal amino group of a dipeptide-resin attacks the amide bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is particularly common when proline is one of the first two amino acids in the sequence. peptide.com

For tryptophan-containing peptides, including those with 5-hydroxy-L-tryptophan, oxidation of the indole ring is a primary concern. Additionally, during the final acid cleavage step, side-chain protecting groups from other amino acids (like Arg(Pbf)) can generate reactive carbocations that may modify the tryptophan indole ring. acs.org

Table 1: Common Side Reactions in Fmoc-SPPS

| Side Reaction | Description | Common Locus | Mitigation Strategies |

|---|---|---|---|

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue to form a succinimide ring. nih.goviris-biotech.de | Asp-Xaa sequences (especially Asp-Gly). nih.gov | Use of bulky side-chain protecting groups (e.g., OMpe); addition of HOBt to deprotection solution. nih.govpeptide.com |

| Diketopiperazine Formation | Cyclization of a resin-bound dipeptide, leading to chain termination and cleavage from the resin. peptide.com | N-terminal dipeptide stage, especially with Proline. | Use of 2-chlorotrityl chloride resin; rapid and efficient coupling of the third amino acid. peptide.com |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly during activation. nih.gov | Cysteine, Histidine, Aspartic Acid (via aspartimide). nih.gov | Use of additive coupling reagents (e.g., OxymaPure); controlled temperature, especially with microwave synthesis. nih.gov |

| 3-(1-Piperidinyl)alanine Formation | Base-catalyzed elimination on a C-terminal cysteine followed by addition of piperidine. peptide.com | Peptides with a C-terminal Cysteine. | Use of sterically bulky trityl protecting group for Cys. peptide.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of peptides and their constituent building blocks, such as this compound, has traditionally relied on solvents and reagents that are now considered hazardous and environmentally unsustainable. csic.es Consequently, significant efforts have been made to align peptide chemistry with the principles of green chemistry, focusing on reducing waste, replacing hazardous substances, and improving energy efficiency. rsc.org

A primary target for greening SPPS has been the replacement of commonly used polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which face regulatory scrutiny due to toxicity concerns. peptide.comrsc.org Research has identified more benign alternatives that can effectively solvate the resin and reagents.

Key Green Chemistry Strategies in Peptide Synthesis:

Solvent Replacement: Propylene carbonate has been demonstrated as a viable green solvent for both solution-phase and solid-phase peptide synthesis, showing comparable yields and purity to traditional solvents. rsc.org Other green solvent systems are also being explored to reduce the environmental impact of the synthesis process. rsc.org

Solvent Reduction: Methodological innovations aim to decrease the large volumes of solvent consumed during the repetitive washing steps of SPPS. peptide.com One approach combines the coupling and Fmoc-deprotection steps into a single operation without intermediate filtration. digitellinc.com In this "in-situ" Fmoc removal, once coupling is complete, the deprotection base (e.g., piperidine) is added directly to the coupling mixture. This strategy can reduce solvent usage by up to 75%. peptide.com

Atom Economy: Chemoenzymatic and biocatalytic methods (discussed in section 2.1.4) inherently follow green chemistry principles by utilizing water as a solvent, operating under mild conditions (ambient temperature and neutral pH), and employing highly specific, biodegradable catalysts (enzymes). frontiersin.org

Solution-Phase Synthesis Approaches for this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for large-scale production of short peptides or peptide fragments. The synthesis of the this compound building block itself involves solution-phase chemistry.

The standard procedure involves protecting the α-amino group of commercially available 5-hydroxy-L-tryptophan with a 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govresearchgate.net This is typically achieved by reacting 5-hydroxy-L-tryptophan with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic aqueous conditions. nih.govresearchgate.net

In solution-phase peptide synthesis (SPPS), this compound is coupled to another amino acid or peptide fragment. The indole hydroxyl group of 5-hydroxytryptophan (B29612) generally does not require protection during standard Fmoc-based peptide synthesis, although its protection may be considered in specific complex syntheses to prevent potential side reactions. For the indole nitrogen of tryptophan derivatives, a tert-butyloxycarbonyl (Boc) group is often used for protection in solution-phase synthesis to improve solubility and prevent side reactions. acs.org

A notable challenge in solution-phase synthesis is the purification of intermediates after each step, which can be time-consuming and lead to material loss. However, for specific targets, it can be more scalable and cost-effective than solid-phase methods.

Chemoenzymatic Synthetic Strategies for L-5-hydroxytryptophan Derivatives

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering efficient and environmentally friendly routes to L-5-hydroxytryptophan (5-HTP) and its derivatives. rsc.org These methods are particularly advantageous for establishing the correct stereochemistry and avoiding extensive use of protecting groups.

Tryptophan synthase is an enzyme that can be engineered to catalyze the synthesis of unnatural tryptophan analogs. Researchers have successfully modified tryptophan synthase from Escherichia coli to improve its efficiency in producing L-5-hydroxytryptophan. nih.govresearchgate.net

Through directed evolution techniques like error-prone PCR, mutant enzymes with significantly enhanced activity have been developed. For example, a mutant tryptophan synthase (V231A/K382G) was shown to have an activity 3.79 times higher than the parent enzyme for the synthesis of L-5-hydroxytryptophan. nih.govresearchgate.net This engineered enzyme, when used in a one-pot reaction with 5-hydroxyindole (B134679) and L-serine, can produce L-5-hydroxytryptophan with high yields (e.g., 86.7%). nih.govresearchgate.net This enzymatic product can then be chemically protected with an Fmoc group in a subsequent step to yield this compound. rsc.org This chemoenzymatic approach has been shown to be scalable, enabling gram-scale production of the final protected amino acid. rsc.org

Table 2: Performance of Engineered Tryptophan Synthase for L-5-HTP Synthesis

| Enzyme | Key Mutations | Activity Improvement (vs. Parent) | kcat/Km (mM⁻¹∙s⁻¹) | Yield of L-5-HTP | Reference |

|---|---|---|---|---|---|

| Mutant TrpS | V231A/K382G | 3.79-fold | 4.36 | 86.7% | nih.govresearchgate.net |

An alternative biocatalytic route involves the direct hydroxylation of L-tryptophan at the 5-position of the indole ring. This reaction is catalyzed by tryptophan hydroxylase (TPH), a monooxygenase that requires a pterin cofactor such as tetrahydrobiopterin (BH4). frontiersin.orgnih.gov

The main challenge for large-scale production using this method has been the low activity and stability of TPH when expressed in microbial hosts like E. coli. nih.govnih.gov To overcome this, researchers have engineered other, more robust hydroxylases. For instance, bacterial phenylalanine 4-hydroxylase (P4H) has been engineered to efficiently convert L-tryptophan to 5-HTP. rsc.org

Metabolic engineering strategies in E. coli have been employed to create whole-cell biocatalysts that can produce 5-HTP directly from simple carbon sources like glucose. frontiersin.orgresearchgate.net These engineered strains are designed to:

Overproduce the L-tryptophan precursor. researchgate.net

Express an engineered hydroxylase with high activity towards tryptophan. nih.gov

Synthesize and regenerate the necessary pterin cofactor in-situ. frontiersin.orgnih.gov

Using these advanced metabolic engineering approaches, researchers have reported the production of over 1 g/L of 5-HTP in shake flask cultures, demonstrating a viable and scalable biosynthetic pathway. unito.it

Novel Synthetic Routes and Scalability

The demand for 5-HTP and its derivatives for pharmaceutical and research applications drives the development of novel and scalable synthetic routes. frontiersin.org While traditional chemical synthesis is often economically challenging, biotechnological production methods are emerging as highly scalable alternatives. rsc.org

The microbial fermentation routes described above, where engineered E. coli or Saccharomyces cerevisiae strains produce 5-HTP from glucose, represent a significant advance in scalability. rsc.orgresearchgate.net By integrating the synthesis of the tryptophan precursor, the hydroxylation step, and cofactor regeneration into a single microbial cell factory, the process becomes more streamlined and cost-effective. nih.gov Titers exceeding 1.6 g/L of 5-HTP have been achieved in shake flasks, with the potential for further optimization in industrial fermentors. researchgate.net

Furthermore, one-pot chemoenzymatic methods that combine enzymatic synthesis of L-5-hydroxytryptophan with subsequent chemical protection (e.g., Fmoc derivatization) have proven to be scalable to the gram level. rsc.org This approach provides enantiomerically pure this compound in high yields (80-90% conversion from the starting indole), marking a substantial improvement over multi-step classical organic syntheses. rsc.org The ability to produce significant quantities of this building block is crucial for its application in the synthesis of peptide-based therapeutics. rsc.org

Utilizing 5-bromoindole and 3-bromo-2-hydroxyimino-propionate as Raw Materials

A notable synthetic pathway to the core structure of 5-hydroxy-L-tryptophan involves the use of 5-bromoindole and an ethyl ester of 3-bromo-2-hydroxyimino-propionic acid as key starting materials. This method avoids the challenges of direct regioselective hydroxylation of tryptophan. nbinno.com

The synthesis proceeds through several key steps:

Michael Addition: The process begins with a Michael addition reaction, which connects the 2-hydroxyimino-propionate side chain to the 3-position of the 5-bromoindole ring. nrochemistry.com

Reduction: Following the addition, a reduction reaction is carried out to convert the oxime group (-C=N-OH) on the side chain into a primary amine group (-CH-NH2), yielding 2-amino-pyruvate indole. nrochemistry.com

Hydrolysis and Cyclization: The intermediate is then hydrolyzed. This step is crucial for forming the DL-5-hydroxytryptophan racemic mixture. nrochemistry.com

Resolution: The racemic mixture (containing both D and L enantiomers) is resolved to isolate the desired L-5-hydroxytryptophan (5-HTP). nrochemistry.com

Fmoc Protection: With the L-5-hydroxytryptophan now synthesized, the final step is the protection of the α-amino group. This is typically achieved by reacting the amino acid with Fmoc-succinimide or a similar Fmoc-donating reagent, yielding the final product, this compound. wikipedia.orglibretexts.org

This synthetic route is advantageous due to its relatively short pathway and the use of readily available starting materials. nrochemistry.com

Table 1: Synthetic Pathway Overview

| Step | Reaction Type | Reactants | Key Transformation | Product |

| 1 | Michael Addition | 5-bromoindole, 3-bromo-2-hydroxyimino-propionate | Side chain addition to indole C3 position | Indole-propionate intermediate |

| 2 | Reduction | Indole-propionate intermediate, Reducing agent | Conversion of oxime to primary amine | 2-amino-pyruvate indole derivative |

| 3 | Hydrolysis | 2-amino-pyruvate indole derivative | Formation of racemic amino acid | DL-5-hydroxytryptophan |

| 4 | Resolution | DL-5-hydroxytryptophan | Separation of enantiomers | L-5-hydroxytryptophan (5-HTP) |

| 5 | N-protection | L-5-hydroxytryptophan, Fmoc-succinimide | Addition of Fmoc group to α-amine | This compound |

Chemical Reactions and Derivatization of this compound

The presence of the 5-hydroxyl group and the electron-rich indole ring makes this compound susceptible to various chemical transformations. These reactions can be used to further functionalize the molecule or can represent potential degradation pathways.

Oxidation Reactions of the Hydroxy Group on the Indole Ring

The indole nucleus of 5-hydroxy-L-tryptophan is particularly prone to oxidation. The electron-donating nature of the hydroxyl group at the 5-position activates the indole ring, making it more susceptible to oxidative processes compared to unsubstituted tryptophan. Oxidation can lead to the formation of various products, including quinone-imine species, and can result in the formation of pigments through dimerization or polymerization. While specific studies on the oxidation of the Fmoc-protected derivative are limited, the reactivity of the underlying 5-hydroxytryptamine (Serotonin) structure suggests that oxidation of the indole nucleus is a significant chemical pathway. This reactivity is relevant in the context of peptide synthesis and storage, as exposure to oxidizing agents or conditions could lead to unwanted side products.

Reduction Reactions

While the electron-rich indole ring is generally resistant to reduction, certain powerful methods can hydrogenate this moiety. The applicability of these reactions to this compound would depend on the compatibility of the reagents with the Fmoc protecting group, the carboxylic acid, and the chiral center.

Two primary methods for the reduction of indoles are:

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as Platinum on carbon (Pt/C), often in an acidic medium. This reaction reduces the 2,3-double bond of the indole ring to yield the corresponding indoline structure. The conditions can be harsh, requiring high pressure and temperature, which could potentially affect other functional groups in the molecule. nih.gov

Birch Reduction: This is a dissolving-metal reduction that uses an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source. libretexts.orgwikipedia.org The Birch reduction typically reduces aromatic rings to 1,4-dienes. wikipedia.org For indole, this reaction can reduce either the benzene or the pyrrole portion of the bicyclic system, depending on the specific reaction conditions and substituents. baranlab.org

These reduction methods offer pathways to saturated or partially saturated indole derivatives, which can alter the conformational properties of peptides incorporating this amino acid.

Regioselective Functionalization and Modification Strategies

Modern synthetic methods allow for the precise and selective functionalization of the tryptophan indole ring, offering ways to create uniquely modified peptides. One prominent strategy is the photocatalytic C2-alkylation of the indole ring. This method uses visible light and a photocatalyst to generate radicals that selectively attack the C2 position of the indole, a site known for its inherent reactivity. This approach is powerful because it is typically performed under mild, additive-free conditions, making it compatible with the complex and sensitive structures of peptides. While demonstrated on other tryptophan derivatives, this strategy is directly applicable to the this compound core, enabling the introduction of various alkyl groups at a specific location on the side chain. advancedchemtech.com Such modifications can be used to introduce probes, labels, or novel functionalities into synthetic peptides.

Table 2: Summary of Chemical Transformations

| Reaction Type | Reagents/Conditions | Affected Moiety | Potential Product(s) |

| Oxidation | Oxidizing agents (e.g., ROS, air) | Indole ring, 5-OH group | Quinone-imines, dimers, pigments |

| Reduction | H₂, Pt/C | Indole 2,3-double bond | Indoline derivative |

| Reduction | Na or Li, liquid NH₃, alcohol | Indole ring (benzene or pyrrole part) | Dihydroindole derivative |

| Functionalization | Radical precursors, photocatalyst, visible light | Indole C2 position | C2-alkylated derivative |

Applications in Advanced Biochemical and Chemical Biology Research

Peptide and Protein Engineering utilizing Fmoc-5-hydroxy-L-tryptophan

This compound serves as a crucial building block in the synthesis of modified peptides and proteins, enabling researchers to probe and manipulate biological systems with high precision. nbinno.com The presence of the 5-hydroxyl group on the indole (B1671886) ring offers a unique chemical handle that is not present in the canonical amino acids, thereby providing opportunities for designing peptides with altered biological activities and for developing new therapeutic strategies. nbinno.com

The incorporation of this compound into peptide sequences is a key strategy for developing peptides with novel or enhanced biological functionalities. nbinno.com The Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for controlled and selective deprotection during the synthesis process. nbinno.comnih.gov This control is essential for the creation of complex peptide sequences with high fidelity. nbinno.com

Researchers have successfully incorporated this compound into various peptide sequences, including those derived from skeletal muscle actin, creatine (B1669601) kinase (M-type), and β-enolase, with high yields. nih.gov The successful synthesis and purification of these modified peptides were confirmed by tandem mass spectrometry, demonstrating the robustness of using this Fmoc-protected amino acid in standard peptide synthesis protocols. nih.gov The ability to introduce 5-hydroxytryptophan (B29612) at specific sites allows for the systematic investigation of structure-activity relationships and the optimization of peptide-based drug candidates.

Table 1: Examples of Peptides Synthesized with this compound

| Peptide Origin | Purpose of Synthesis | Confirmation Method |

| Skeletal muscle actin | Study of tryptophan oxidation products | Tandem mass spectrometry |

| Creatine kinase (M-type) | Study of tryptophan oxidation products | Tandem mass spectrometry |

| β-enolase | Study of tryptophan oxidation products | Tandem mass spectrometry |

To experimentally validate these computational findings, tryptophan was replaced by 5-hydroxytryptophan in the fifth helices of two functionally active mutants of the N-terminal domain of the bacteriophage lambda repressor. nih.gov The results indicated no significant structural changes, and the DNA-binding activity of these mutants remained unaltered. nih.gov This highlights the potential of using 5-hydroxytryptophan as a conservative replacement for tryptophan to introduce novel functionalities without disrupting the native protein fold. The unique spectroscopic and redox properties of 5-hydroxytryptophan can then be utilized as probes for studying protein structure and function. nih.gov

The site-specific incorporation of 5-hydroxy-L-tryptophan into proteins provides a powerful tool for investigating protein structure, dynamics, and interactions. nih.govresearchgate.net This is typically achieved through the genetic code expansion technology, which utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate the unnatural amino acid in response to a nonsense codon. nih.gov This technique allows for the introduction of 5-hydroxytryptophan at virtually any desired position within a protein sequence in both prokaryotic and eukaryotic expression systems. nih.govresearchgate.net

Once incorporated, the unique fluorescent properties of 5-hydroxytryptophan can be exploited as a sensitive probe to monitor protein-protein interactions and conformational changes. nih.govresearchgate.net Its distinctive redox properties also allow for in-situ electrochemical oxidation, which can be used to generate efficient protein crosslinking, providing insights into protein structure and interactions. nih.govnih.gov

Bioconjugation Strategies with this compound

The electron-rich 5-hydroxyindole (B134679) functionality of 5-hydroxytryptophan makes it an ideal target for chemoselective bioconjugation reactions. nih.gov These strategies enable the site-specific labeling of proteins with a wide range of molecules, including fluorophores, drugs, and other probes, for various applications in chemical biology and biotechnology. flintbox.com

The ability to genetically encode 5-hydroxytryptophan at specific sites in proteins has revolutionized site-specific protein modification. nih.goveurekalert.org This approach provides a "built-in attachment-handle" at a predefined location on the protein surface. eurekalert.org Researchers have developed orthogonal tryptophanyl-tRNA synthetase (TrpRS)-mutant suppressor tRNA pairs for use in both E. coli and mammalian cells, allowing for the efficient and selective incorporation of 5-hydroxytryptophan in response to a nonsense codon. nih.govnih.gov This technology has been successfully used to generate various site-specific protein conjugates, including antibody-drug conjugates that can selectively target and kill cancer cells. eurekalert.org

Table 2: Key Features of Site-Specific Protein Modification using Genetically Encoded 5-hydroxytryptophan

| Feature | Description |

| Specificity | Modification occurs only at the site of the incorporated 5-hydroxytryptophan. |

| Versatility | Applicable to a wide range of proteins and can be expressed in various host systems. |

| Efficiency | High fidelity and efficiency of unnatural amino acid incorporation. |

| Applications | Generation of antibody-drug conjugates, fluorescently labeled proteins, and other protein-based tools. |

The 5-hydroxyindole side chain of 5-hydroxytryptophan is susceptible to oxidation under mild conditions, a property that has been harnessed for developing novel bioconjugation strategies. nih.gov These oxidative coupling reactions allow for the chemoselective labeling of proteins containing a site-specifically incorporated 5-hydroxytryptophan residue. nih.gov

One such strategy involves the use of a mild oxidant and a coupling partner, such as an aromatic amine, to selectively react with the 5-hydroxytryptophan. nih.gov This approach has been shown to be efficient and compatible with the functional integrity of the protein. nih.gov Another innovative method, termed PhotoCLIC (Photoredox-Catalyzed Labeling of Hydroxyindoles with Chemoselectivity), utilizes visible light and a catalytic amount of methylene (B1212753) blue for the rapid and site-specific attachment of various aromatic amine reagents to 5-hydroxytryptophan. nih.gov Furthermore, a chemoselective rapid azo-coupling reaction (CRACR) has been developed, which relies on the fast coupling between the genetically encoded 5-hydroxytryptophan and various aromatic diazonium ions. researchgate.netflintbox.com These oxidative bioconjugation techniques provide a powerful and versatile toolkit for the precise modification of proteins for a broad range of research and therapeutic applications. nih.gov

Azo-coupling Reactions for Chemoselective Labeling

A significant application of 5-hydroxytryptophan, often incorporated into peptides using its Fmoc-protected form, is in chemoselective labeling through azo-coupling reactions. The 5-hydroxyindole moiety of 5-hydroxytryptophan exhibits remarkably high reactivity towards aromatic diazonium ions, forming a stable azo linkage. h1.conih.gov This reaction, termed the Chemoselective Rapid Azo-Coupling Reaction (CRACR), is catalyst-free and proceeds rapidly under mild conditions. h1.cospringernature.comnih.govflintbox.com

The high chemoselectivity of this reaction allows for the specific labeling of proteins containing 5-hydroxytryptophan, even in the presence of other potentially reactive amino acid residues like tyrosine. h1.conih.gov For instance, the reaction of 4-carboxybenzenediazonium (B3187778) (4CDz) with 5-hydroxytryptophan incorporated into a superfolder green fluorescent protein (sfGFP) demonstrated complete and selective labeling. h1.co This strategy has been successfully employed to generate functional antibody-fluorophore conjugates, highlighting its utility in creating precisely modified biomolecules. h1.conih.gov

The table below summarizes the second-order rate constants for the azo-coupling reaction between different diazonium compounds and 5-hydroxytryptophan (5HTP) compared to tyrosine (Tyr).

| Diazonium Compound | Reactant | Second-Order Rate Constant (M-1s-1) |

|---|---|---|

| 4-Nitrobenzenediazonium (4NDz) | 5HTP | 1380 ± 120 |

| Tyr | 2.1 ± 0.1 | |

| 4-Carboxybenzenediazonium (4CDz) | 5HTP | 240 ± 20 |

| Tyr | 0.14 ± 0.01 |

Data sourced from J. Am. Chem. Soc. 2017, 139, 32, 11049–11052.

Electrochemical Bioconjugation Methods

Electrochemical methods offer a novel approach for the modification of tryptophan residues, and by extension, 5-hydroxytryptophan, within peptides and proteins. researchgate.netsemanticscholar.orgnih.govchemrxiv.org These techniques utilize an electric potential to promote selective coupling reactions under mild, metal-free conditions. chemrxiv.org While much of the research has focused on native tryptophan, the principles are applicable to its hydroxylated analog.

One strategy involves the electrochemically promoted coupling between 5-hydroxytryptophan and aromatic amines. researchgate.net This electrochemical labeling of hydroxyindoles with chemoselectivity (eCLIC) enables site-specific modification of full-length proteins. researchgate.net Another approach uses a combination of two organoradicals, keto-ABNO and 4-oxo-TEMPO, along with sodium bromide, to achieve tryptophan-selective bioconjugation in a neutral buffer. chemrxiv.org This system accelerates the desired reaction while suppressing overoxidation and cross-reactivity. chemrxiv.org These electrochemical methods provide a powerful toolkit for creating novel bioconjugates for various applications in diagnostics and therapeutics. nih.gov

Development of Targeted Drug Delivery Systems

The incorporation of this compound into peptides is a key strategy in the development of targeted drug delivery systems. nbinno.com The presence of the 5-hydroxyl group provides a unique handle for designing peptides with enhanced biological activities and improved pharmacological properties. nbinno.com This modification can influence the peptide's conformation, solubility, and interaction with biological targets.

By incorporating 5-hydroxytryptophan into a peptide sequence, it is possible to create peptide-based drug candidates with potential applications in oncology and neurology. nbinno.comchemimpex.com Furthermore, the ability to selectively functionalize the 5-hydroxyindole moiety, for instance through azo-coupling, allows for the attachment of therapeutic agents, imaging agents, or targeting ligands. This site-specific conjugation is crucial for the generation of antibody-drug conjugates (ADCs) and other targeted therapeutic constructs. flintbox.com The use of slow-release formulations of 5-hydroxytryptophan has also been explored to enhance its pharmacological properties, suggesting that peptide-based systems incorporating this amino acid could be designed for controlled release. nih.gov

Development of Fluorescent Probes and Spectroscopic Reporters

The unique photophysical properties of 5-hydroxytryptophan make it an excellent scaffold for the development of fluorescent probes and spectroscopic reporters for studying biological systems.

Exploration of Red-Shifted Electronic and Fluorescence Spectral Features

Compared to native tryptophan, 5-hydroxytryptophan exhibits a significant red-shift in its absorbance and fluorescence spectra. nih.govrsc.org This bathochromic shift is due to the electron-donating hydroxyl group on the indole ring. nih.gov The altered electronic properties allow for the selective excitation of 5-hydroxytryptophan at wavelengths where native tryptophan does not significantly absorb (typically ≥310 nm). nih.gov This spectral separation is highly advantageous for fluorescence studies in proteins that contain multiple native tryptophan residues, as it allows for the specific probing of the local environment around the incorporated 5-hydroxytryptophan without interference from the background fluorescence of other tryptophans. nih.govnih.gov The sensitivity of its fluorescence to the polarity of the microenvironment further enhances its utility as a reporter of protein conformation and dynamics. researchgate.net

The table below compares the maximum absorption and fluorescence emission wavelengths of L-tryptophan and L-5-hydroxytryptophan.

| Compound | Maximum Absorption Wavelength (nm) | Maximum Fluorescence Emission Wavelength (nm) |

|---|---|---|

| L-Tryptophan | ~280 | ~350 |

| L-5-Hydroxytryptophan | ~290-300 | ~340-360 (solvent dependent) |

Synthesis of High Quantum Yield Fluorescent Derivatives (e.g., PHOXI)

To overcome the relatively low quantum yield of 5-hydroxytryptophan, fluorescent derivatives have been synthesized. A notable example is 2-phenyl-6H-oxazolo[4,5-e]indole (PHOXI), a blue-emitting fluorophore with a high quantum yield. nih.govacs.org PHOXI is synthesized from 5-hydroxyindole, the chromophore of 5-hydroxytryptophan, through a rapid, three-reagent reaction under ambient, aqueous conditions. nih.govacs.org

PHOXI exhibits remarkable solvatochromism, with its fluorescence emission maximum being highly sensitive to solvent polarity. nih.govacs.org For instance, its emission red-shifts by 87 nm when the solvent is changed from cyclohexane (B81311) to water, while maintaining a high quantum yield. nih.govacs.org This property makes PHOXI an excellent reporter of the local microenvironment within a protein or other biological assembly. The Fmoc-protected derivative of 5-hydroxytryptophan can be readily incorporated into peptides via solid-phase peptide synthesis, allowing for the subsequent conversion to PHOXI for site-specific fluorescent labeling. nih.gov

The following table shows the fluorescence emission maxima of PHOXI in different solvents, demonstrating its solvatochromic properties.

| Solvent | Fluorescence Emission Maximum (nm) |

|---|---|

| Cyclohexane | 383 |

| Toluene | 400 |

| Ethyl Acetate | 433 |

| Acetonitrile (B52724) | 451 |

| Methanol | 460 |

| Water | 470 |

Data sourced from J. Phys. Chem. B 2017, 121, 29, 7051–7059.

Application in Biological Electron Transfer Studies

The redox properties of 5-hydroxytryptophan make it a valuable probe for studying biological electron transfer processes. rsc.orgnsf.gov Its oxidation potential is significantly lower than that of native tryptophan and tyrosine, allowing it to act as an "energetic sink" for hole hopping in electron transfer pathways. nih.gov By site-specifically incorporating 5-hydroxytryptophan into a protein, researchers can intercept and trap radical intermediates, providing mechanistic insights into long-range electron transfer. nih.gov

For example, substituting a key tryptophan residue with 5-hydroxytryptophan in oxalate (B1200264) decarboxylase blocked long-range electron transfer and led to the formation of a persistent 5-hydroxytryptophan neutral radical, thereby confirming the catalytic importance of this pathway. nih.gov Furthermore, fluorinated derivatives of 5-hydroxytryptophan have been synthesized to fine-tune its redox potential and introduce unique spectroscopic signatures for the radical species, expanding the toolkit for investigating Trp-mediated electron transfer. rsc.orgnsf.govresearchgate.net

The table below presents the reduction potentials of the 5-hydroxyindole (5HOI) functional group and its fluorinated derivatives compared to tyrosine (Y) and tryptophan (W).

| Compound/Residue | Reduction Potential (E0') at pH 7 (mV vs. NHE) |

|---|---|

| 5-Hydroxyindole (5HOI) | 565 ± 5 |

| 4-Fluoro-5-hydroxyindole | 579 ± 6 |

| 6-Fluoro-5-hydroxyindole | 595 ± 4 |

| Tyrosine (Y) | 928 ± 4 |

| Tryptophan (W) | 983 ± 5 |

Data sourced from Chem. Commun., 2021, 57, 2355-2358.

Monitoring Protein Conformational Changes

The incorporation of 5-hydroxy-L-tryptophan, facilitated by its Fmoc-protected form (this compound), serves as a powerful intrinsic fluorescent probe for studying protein structure, dynamics, and folding. nih.govingentaconnect.com This non-natural amino acid possesses unique photophysical properties that distinguish it from the native tryptophan, enabling selective analysis even within complex protein systems containing multiple tryptophan residues. ingentaconnect.com

The key advantage of using 5-hydroxy-L-tryptophan lies in its altered absorbance and emission spectra. Its absorbance is significantly red-shifted, with a maximum around 310-320 nm, a range where native tryptophan's absorbance is minimal. ingentaconnect.com This spectral difference allows for the selective excitation of the 5-hydroxy-L-tryptophan residue, making it possible to monitor a specific site within a protein without interference from other tryptophan residues. ingentaconnect.com

Once incorporated into a protein, the fluorescence of 5-hydroxy-L-tryptophan is highly sensitive to its local environment. nih.gov Changes in protein conformation, such as those occurring during folding, unfolding, or ligand binding, alter the polarity and hydrogen-bonding interactions around the probe. nih.gov These alterations lead to shifts in the probe's fluorescence emission, providing real-time data on the protein's structural transitions. nih.govbmglabtech.com This technique is a valuable tool for investigating protein-protein interactions and the dynamics of multi-protein complexes. ingentaconnect.com

Table 1: Comparison of Photophysical Properties

| Property | L-Tryptophan (Native) | 5-hydroxy-L-tryptophan (Probe) | Advantage of the Probe |

|---|---|---|---|

| Excitation Max (λex) | ~280 nm | ~310-320 nm | Allows for selective excitation without interference from native tryptophan residues. ingentaconnect.com |

| Emission Max (λem) | ~350 nm (sensitive to polarity) | ~340 nm (less sensitive to polarity) | The primary advantage is selective excitation rather than emission shift. ingentaconnect.com |

| Environmental Sensitivity | High (emission shifts significantly with solvent polarity) | High (emission responds to hydrogen bonding and π-π stacking) nih.gov | Provides detailed information on the local microenvironment and conformational state. bmglabtech.com |

Chiral Fluorescent Probe Construction for Tryptophan Enantiomer Recognition

The precise recognition of amino acid enantiomers is critical in fields ranging from pharmaceutical development to disease diagnostics. nih.gov Fluorescent probes offer a highly sensitive and versatile method for achieving this enantioselective detection. acs.orgnih.gov While this compound itself is a building block, the principles of fluorescence and chiral recognition it embodies are central to the construction of such probes.

The development of chiral fluorescent sensors often involves creating a chiral environment that interacts differently with the L- and D-enantiomers of an analyte, like tryptophan. This differential interaction translates into a measurable change in fluorescence. nih.govacs.org For instance, researchers have constructed chiral fluorescent carbon dots (CCDs) that can differentiate between L-Tryptophan and D-Tryptophan. nih.gov In one study, the addition of L-Tryptophan to a CCD-based probe caused a significant enhancement of fluorescence intensity at one wavelength, while D-Tryptophan induced a much smaller enhancement at a different wavelength. nih.gov

This enantioselectivity is quantified by the ratio of the fluorescence intensity in the presence of the L-enantiomer versus the D-enantiomer (IL/ID). nih.gov A high ratio indicates excellent recognition capability. The mechanism behind this recognition relies on the specific spatial arrangement and interaction forces, such as hydrogen bonding or π-π stacking, between the chiral probe and the amino acid enantiomer, which can be modeled using density functional theory (DFT) calculations. nih.govacs.org

Table 2: Example of Chiral Recognition Performance

| Analyte Pair | Probe System | Key Finding | Enantioselectivity (IL/ID) |

|---|---|---|---|

| L-Tryptophan / D-Tryptophan | Chiral Carbon Dots (CCDs) | The probe's fluorescence is enhanced differently by each enantiomer at distinct wavelengths. nih.gov | 4.5 nih.gov |

| L-Tryptophan / D-Tryptophan | Fe³⁺-Complexed Chiral Carbon Dots (F-CCDs) | L-Trp greatly enhances fluorescence with a blue shift, while D-Trp has no effect. nih.govacs.org | Not specified, but high selectivity reported. nih.gov |

Research in Neurobiology and Serotonin (B10506) Pathway Studies

In the context of neurobiology, the Fmoc protecting group is removed, and research focuses on the biologically active molecule, 5-hydroxy-L-tryptophan (5-HTP). 5-HTP is the immediate precursor to the neurotransmitter serotonin and readily crosses the blood-brain barrier, unlike serotonin itself. news-medical.net This property makes it an invaluable tool for studying the central nervous system's serotonin pathways.

Influence on Serotonin Production via Tryptophan Hydroxylase

The biosynthesis of serotonin (5-hydroxytryptamine, or 5-HT) from the essential amino acid L-tryptophan is a two-step enzymatic process. nih.gov The first and rate-limiting step is the conversion of L-tryptophan to 5-HTP, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govnih.gov The subsequent step involves the decarboxylation of 5-HTP by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin. news-medical.net

By administering 5-HTP directly, researchers can bypass the initial, rate-limiting TPH-catalyzed step. news-medical.netquora.com This allows for a more direct increase in the synthesis of serotonin, as the conversion of 5-HTP to serotonin by AADC is typically rapid and not rate-limiting. news-medical.netnih.gov This targeted intervention is a fundamental technique used in preclinical and clinical research to investigate the downstream effects of elevated serotonin levels, effectively probing the capacity and function of the serotonergic system. nih.gov

Modulation of Gene Expression related to Mood and Anxiety Disorders

The serotonergic system is deeply implicated in the regulation of mood and anxiety, and its function is closely tied to the expression of specific genes. nih.govdrritamarie.com Research into 5-HTP and the serotonin pathway explores how manipulating serotonin levels can influence the expression of genes pivotal to neuroplasticity and emotional regulation.

One of the most studied genes in this context is Brain-Derived Neurotrophic Factor (BDNF). nih.gov BDNF is crucial for neuronal survival, growth, and synaptic plasticity. nih.gov Studies have shown that the serotonin system co-regulates BDNF expression; for instance, activation of serotonin receptors, such as the 5-HT2A receptor, can upregulate BDNF mRNA and protein levels in brain regions like the neocortex and hippocampus. nih.govjneurosci.org By increasing the substrate for serotonin synthesis, 5-HTP can indirectly influence these pathways, making it a tool to study the link between serotonin availability and the expression of neurotrophic factors implicated in the pathophysiology of depression and anxiety. nih.gov

Furthermore, the expression of serotonin receptors themselves (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT) are key determinants of serotonergic signaling and are associated with anxiety and mood disorders. nih.govjneurosci.orgmdpi.com Epigenetic modifications can influence the expression of these genes, and factors that modulate the serotonin system are an active area of research to understand how they might impact these genetic and epigenetic regulatory mechanisms. drritamarie.com

Understanding Neurological Pathways and Disorders

5-HTP is utilized in research to understand the pathophysiology of various neurological and psychiatric disorders where dysregulation of the serotonin system is a suspected component.

Depression and Anxiety: Because low serotonin levels are hypothesized to be a factor in depression, 5-HTP is used to study how restoring serotonin influences depressive and anxiety-like behaviors in animal models. nih.govfrontiersin.org Evidence suggests that transport of 5-HTP across the blood-brain barrier may be compromised in major depression, highlighting its importance in the central serotonin pathway. nih.gov

Parkinson's Disease (PD): Research indicates that altered serotonergic neurotransmission contributes to both motor and non-motor symptoms of PD. nih.gov Preliminary studies have investigated 5-HTP for its potential to alleviate levodopa-induced dyskinesia (LID), a common motor complication of long-term PD treatment. nih.govbiomolther.org In mouse models, 5-HTP was found to reduce LID by modulating specific molecular signaling pathways (AKT/mTOR and CREB/ΔFosB) in the striatum. biomolther.org It has also been explored for treating depressive symptoms in PD patients. everywomanover29.comnih.gov

Fibromyalgia: This chronic condition is characterized by widespread pain, fatigue, and sleep disturbances. naturveda.fr Studies have found that serotonin levels are often lower in individuals with fibromyalgia, suggesting a role for the neurotransmitter in pain modulation and sleep regulation. naturveda.frresearchgate.net Research has examined the use of 5-HTP to increase serotonin levels and potentially improve symptoms of pain, morning stiffness, anxiety, and fatigue in these patients. researchgate.netyoutube.com

Medicinal Chemistry and Drug Development Applications

In the fields of medicinal chemistry and drug development, this compound is a valuable and specialized building block. nbinno.comsigmaaldrich.com Its primary application is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. nbinno.comnih.gov The fluorenylmethyloxycarbonyl (Fmoc) group is an essential protecting group for the alpha-amino function of the amino acid. nih.gov This protection prevents unwanted reactions during the sequential addition of amino acids, and its facile removal under mild basic conditions allows for the controlled elongation of the peptide chain. nbinno.comnih.gov

The incorporation of a non-canonical amino acid like 5-hydroxy-L-tryptophan into a peptide sequence is a key strategy for designing peptidomimetics and novel peptide-based drug candidates. nbinno.com The presence of the 5-hydroxyl group on the indole ring imparts unique properties to the resulting peptide, which can lead to:

Altered Biological Activity: The hydroxyl group can form new hydrogen bonds, potentially altering the peptide's conformation and its binding affinity or selectivity for a biological target, such as a receptor or enzyme. nbinno.com

Enhanced Pharmacological Properties: Modifications with non-canonical amino acids can improve a peptide's stability against enzymatic degradation or enhance its solubility and bioavailability. chemimpex.com

Probing Molecular Interactions: As described previously, the unique fluorescent properties of the 5-hydroxy-L-tryptophan residue can be exploited to study how the synthetic peptide interacts with its target.

This strategic use of this compound enables researchers to create peptides with tailored functionalities for therapeutic purposes, including potential anti-cancer and anti-inflammatory agents. nbinno.com

Precursor for Bioactive Molecule Synthesis, including Antimicrobial Peptides

The incorporation of modified amino acids is a key strategy in the design of novel antimicrobial peptides (AMPs) to overcome microbial resistance. While direct studies detailing the synthesis of AMPs using this compound are not extensively documented in publicly available research, the principle of enhancing antimicrobial activity through tryptophan modification is well-established. Tryptophan residues are known to play a crucial role in the function of many AMPs, often by anchoring the peptide to the bacterial membrane.

Research into tryptophan-rich AMPs has shown that modifications to the indole ring can modulate the peptide's interaction with microbial membranes and potentially increase its efficacy. For instance, studies on other 5-substituted tryptophan analogs, such as 5-fluoro and 5-methoxy tryptophan, have demonstrated that such modifications can lead to enhanced antibacterial activity. This suggests that the introduction of a hydroxyl group at this position, via this compound, could similarly influence the peptide's properties, potentially leading to the generation of more potent or selective antimicrobial agents. The successful incorporation of this compound into various peptide sequences has been demonstrated, providing the foundational methodology for its use in the systematic design and synthesis of novel AMPs.

Enhancement of Pharmacological Properties of Peptides

The inclusion of 5-hydroxy-L-tryptophan into peptide structures can significantly enhance their pharmacological profiles. A notable example is in the development of analgesic peptides. A study by Gershon and colleagues investigated the properties of a synthetic dipeptide of 5-hydroxytryptophan, N-hexanoyl-5-HTP-5-HTP amide. This modification was designed to create a more apolar derivative, which can improve its ability to be administered systemically.

The research demonstrated that this dipeptide derivative exhibited significant analgesic effects in rats following systemic administration. nih.gov The peak analgesic effect was observed at 2.5 hours after injection and lasted for up to 5 hours. nih.gov A key finding was that, unlike morphine, chronic administration of the 5-hydroxytryptophan dipeptide did not lead to the development of tolerance to its analgesic effects. nih.gov This highlights the potential of using this compound to synthesize peptide-based therapeutics with improved efficacy and a reduced side-effect profile compared to traditional small-molecule drugs.

| Compound | Administration | Peak Analgesia | Duration of Analgesia | Tolerance Development (14 days) |

| N-hexanoyl-5-HTP-5-HTP amide | Systemic (5-50 mg/kg) | 2.5 hours | Up to 5 hours | No |

| Morphine | Systemic | Not specified | Not specified | Yes |

Development of Novel Therapeutics Targeting Various Diseases

The ability to synthesize peptides with tailored properties using building blocks like this compound is a cornerstone of modern drug discovery. The work on the analgesic dipeptide of 5-hydroxytryptophan serves as a direct example of the development of a novel therapeutic. This systemically active analgesic that does not induce tolerance presents a promising candidate for pain management. nih.gov

The general strategy of incorporating 5-hydroxy-L-tryptophan can be applied to the development of therapeutics for a range of diseases. The hydroxyl group on the indole ring offers a point for further chemical modifications, allowing for the fine-tuning of a peptide's binding affinity, stability, and pharmacokinetic properties. The successful synthesis of various peptides containing 5-hydroxytryptophan, as demonstrated by Hoffmann and colleagues, confirms the feasibility of this approach. nih.gov While their study focused on the chemical synthesis and analysis of these peptides rather than their therapeutic applications, it provides the essential groundwork for future research into their potential as drugs. The ability to create these modified peptides opens the door to exploring their efficacy in areas such as oncology, neurology, and inflammatory diseases, where peptide-based therapeutics are increasingly being investigated.

| Research Focus | Key Finding |

| Synthesis of Peptides with 5-Hydroxytryptophan | Successful incorporation of Fmoc-protected 5-hydroxytryptophan into different peptide sequences using solid-phase peptide synthesis. nih.gov |

| Analgesic Properties of a 5-Hydroxytryptophan Dipeptide | A synthetic dipeptide of 5-hydroxytryptophan demonstrated significant, long-lasting analgesia without the development of tolerance upon chronic administration. nih.gov |

Analytical and Characterization Techniques in Fmoc 5 Hydroxy L Tryptophan Research

Spectroscopic Methods for Characterization of Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of Fmoc-5-hydroxy-L-tryptophan and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound derivatives. Both ¹H and ¹³C NMR are employed to confirm the successful synthesis and purity of these compounds. For instance, the chemical identity of Fmoc-7-azatryptophan, a derivative, was established in part by ¹H-NMR. nih.gov In the development of fluorinated 5-hydroxytryptophans, the final Fmoc-protected products, Fmoc-4F-5HOW and Fmoc-6F-5HOW, were confirmed using both ¹H and ¹³C NMR. rsc.org

Mass Spectrometry (MS), including MALDI-TOF and HRMS

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and its derivatives, confirming their identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the definitive identification of newly synthesized compounds like Fmoc-4F-5HOW and Fmoc-6F-5HOW. rsc.org Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is particularly useful for analyzing peptides containing 5-hydroxytryptophan (B29612). In one study, peptides incorporating 5-HTP were analyzed, and the MALDI reflector TOF mass spectra showed the expected monoisotopic signals for the [M+H]⁺ ions, confirming the correct structure of the modified peptides. researchgate.net For example, the purified H-LAQSNGXGVMVSHR-OH peptide containing 5-HTP at position seven yielded a main signal at m/z 1557.78, corresponding to the expected monoisotopic [M+H]⁺ ion. researchgate.net The chemical identity of Fmoc-7-azatryptophan has also been confirmed using ESI-TOF mass spectrometry. nih.gov

Table 1: Mass Spectrometry Data for Peptides Containing 5-Hydroxytryptophan (5-HTP)

| Peptide Sequence | Position of Modification | Expected Ion | Observed m/z |

|---|

This table is based on data for a peptide containing 5-HTP, demonstrating the application of MALDI-TOF MS in analyzing tryptophan derivatives. researchgate.net

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is utilized to study the electronic properties of this compound derivatives. The incorporation of fluorinated 5-hydroxytryptophans (Fn-5HOWs) into a β-hairpin peptide was confirmed by their UV-visible spectra. rsc.org These spectra can be influenced by the local environment, such as the secondary structure of a peptide. rsc.org Studies on 5-hydroxyindole (B134679) (5HOI), the core structure of 5-hydroxytryptophan, show distinct UV-Vis spectra that are sensitive to modifications, such as fluorination. rsc.org The UV spectrum of a BODIPY-amino acid conjugate, for example, showed a slight bathochromic shift when the solvent was changed from acetonitrile (B52724) to water. scielo.br

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study molecules with unpaired electrons, such as radicals. In the context of 5-hydroxytryptophan research, EPR is employed to characterize the radical species generated from its derivatives. rsc.org The light-generated neutral radicals of fluorinated 5-hydroxytryptophan (Fn-5HOW) derivatives incorporated into β-hairpin peptides have been characterized by EPR spectroscopy. rsc.org The EPR spectra of these peptide-incorporated radicals are comparable to those of the free amino acid sidechains, although with less defined hyperfine interactions. rsc.org Notably, the EPR spectra of the neutral radicals of 5-hydroxyindole (5HOI) and L-5-hydroxytryptophan are identical, indicating the radical is localized on the indole (B1671886) ring system. rsc.org

Table 2: EPR Spectral Characteristics of 5-Hydroxyindole Derivatives

| Compound | Key Spectral Features |

|---|---|

| 5HOI Radical | Identical spectrum to L-5-HOW radical |

| 4F-5HOI Radical | Shows hyperfine structure due to fluorine at the 4-position |

This table summarizes qualitative findings from EPR studies on fluorinated 5-hydroxyindole derivatives, which serve as models for the corresponding tryptophan derivatives. rsc.org

Two-Dimensional Infrared (2D IR) Spectroscopy

Two-Dimensional Infrared (2D IR) spectroscopy is an advanced vibrational spectroscopy technique that can provide detailed structural information. A synthesis of protected 5-cyano-L-tryptophan has been developed for use in 2D IR spectroscopic studies within peptides. nih.gov While this study focuses on a cyano-derivative, the methodology highlights the potential of 2D IR to probe the structure and vibrational coupling of modified tryptophan residues. In a model peptide, the vibrational coupling between two cyano-labeled probes was measured to be 1.4 cm⁻¹, allowing for the calculation of the distance between them as 13 Å. nih.gov This demonstrates the capability of 2D IR to provide precise structural constraints, a technique applicable to peptides containing this compound derivatives.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification of this compound and its derivatives, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for both analysis and purification.

The separation of amino acid mixtures, which can be challenging due to their hydrophilic nature, is often improved by derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). nih.gov In the synthesis of peptides containing 5-hydroxytryptophan, reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.net For instance, isobaric peptides containing 5-HTP and oxindolylalanine were effectively separated using a C18-phase column with an acetonitrile gradient and trifluoroacetic acid (TFA) as an ion-pairing reagent. researchgate.net The purity of synthesized Fmoc-protected fluorinated 5-hydroxytryptophans was judged to be around 80% by HPLC integrations before final purification. rsc.org

Different chromatographic techniques, including liquid chromatography (LC), gas chromatography (GC), and thin-layer chromatography (TLC), are employed for the separation of amino acids. researchgate.net Supercritical fluid chromatography (SFC) has also been used for the separation of Fmoc-derivatized amino acids. tandfonline.com Furthermore, capillary electrophoresis (CE) has been applied for the rapid separation of 5-HTP. unito.it

Table 3: Chromatographic Conditions for Separation of 5-HTP Containing Peptides

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile gradient with 0.1% TFA | Separation of isobaric peptides |

This table provides examples of chromatographic conditions used in the analysis of 5-hydroxytryptophan derivatives. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of Fmoc-protected amino acids, including this compound. It is instrumental in assessing the purity of the synthesized compound and in separating it from reactants and byproducts.

In research involving the synthesis of peptides with tryptophan oxidation products, HPLC is crucial for purification and quality control. researchgate.net For instance, after the synthesis and Fmoc-protection of 5-hydroxytryptophan (5-HTP), Reverse-Phase HPLC (RP-HPLC) is employed for purification. wiley.com A common setup involves a C18 column, which separates molecules based on their hydrophobicity. researchgate.net The separation is often achieved using a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) added as an ion-pairing reagent to improve peak shape and resolution. researchgate.net

One study detailed the purification of Fmoc-5-HTP using a linear gradient of 27–48% aqueous acetonitrile (containing 0.1% TFA) over 35 minutes at a flow rate of 0.2 ml/min. researchgate.net This method successfully yielded the purified compound with a purity level above 95%. wiley.com Interestingly, research has shown that isobaric peptides—peptides with the same mass but different structures—containing 5-HTP and oxindolylalanine (Oia) can be effectively separated using an acetonitrile gradient with TFA on a C18 phase. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | C18 Reverse-Phase Column | researchgate.net |